molecular formula C5H5ClN2S B146335 4-Chloro-2-methylthiopyrimidine CAS No. 49844-90-8

4-Chloro-2-methylthiopyrimidine

Cat. No. B146335
CAS RN: 49844-90-8
M. Wt: 160.63 g/mol
InChI Key: DFOHHQRGDOQMKG-UHFFFAOYSA-N
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Description

4-Chloro-2-methylthiopyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and is a fundamental component of many important biological molecules.

Synthesis Analysis

The synthesis of derivatives related to 4-Chloro-2-methylthiopyrimidine has been explored in various studies. For instance, methods for the synthesis of derivatives suitable for incorporation into oligodeoxynucleotides have been described, with specific mention of the reactivity and protection strategies for sulfur-containing compounds . Another study focused on the synthesis of a series of 4-piperazinopyrimidines with a methylthio substituent, highlighting the separation of isomers and the nucleophilic attack on trichloropyrimidine . Additionally, the microwave-assisted synthesis of 4-substituted 2-methylthiopyrimidines from a chlorine precursor has been reported, emphasizing a green chemistry approach with rapid reaction times .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylthiopyrimidine and its derivatives has been investigated using various techniques. X-ray crystallography has been employed to determine the crystal structures of related compounds, revealing planar molecular structures and specific bond characteristics . The importance of non-covalent interactions in the stability and reactivity of these compounds has also been highlighted, with studies using quantum chemical calculations to analyze intramolecular interactions .

Chemical Reactions Analysis

The reactivity of 4-Chloro-2-methylthiopyrimidine derivatives has been a subject of interest in several studies. The chemical properties of oligonucleotides containing modified bases related to 4-Chloro-2-methylthiopyrimidine have been examined, including their reactivity towards ammonia . The pharmacological screening of synthesized pyrimidines has revealed a range of biological activities, which is indicative of their potential in various chemical reactions and interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methylthiopyrimidine derivatives have been extensively studied. Investigations have included the determination of melting temperatures, UV, fluorescence, and circular dichroism spectra to understand the properties of oligonucleotides containing modified bases . Vibrational spectroscopy has been used to study the ring vibrations and amino group vibrations of tetrasubstituted pyrimidines, providing insights into their self-association in solution and solid states .

Scientific Research Applications

Microwave-Assisted Synthesis

The compound 4-Chloro-2-methylthiopyrimidine has been used in microwave-assisted synthesis to obtain 4-substituted 2-methylthiopyrimidines. This method, involving DMF and sodium hydride under inert gas, provides a mild and rapid way to achieve the desired product, with moderate to excellent yields in a green chemistry fashion. This technique is significant for its quick reaction times and environmentally friendly approach (Thomann et al., 2014).

Synthesis of Pyrimidines and Extended pi-Systems

4-Chloro-2-methylthiopyrimidine is also pivotal in the synthesis of various pyrimidines. It serves as a precursor in the synthesis of 2-Amino-4-methoxy-6-methylthiopyrimidine, with a noted high yield and purity under optimal conditions (Yin Dulin, 2005). Furthermore, it's involved in crafting pyrimidine-core extended pi-systems, showcasing the potential of this compound in the development of functional organic materials with interesting fluorescent properties (Itami et al., 2004).

Environmental and Agricultural Applications

In the environmental and agricultural sectors, 4-Chloro-2-methylthiopyrimidine-derived compounds like 2-amino 4-chloro 6-methyl pyrimidine (AM) are used as nitrification inhibitors. These compounds are studied for their degradation and persistence in soil, highlighting their potential in increasing the efficiency of nitrogenous fertilizers and controlling environmental pollution in subtropical soils (Srivastava et al., 2016).

Synthesis of Medical Intermediates

4-Chloro-2-methylthiopyrimidine is a key intermediate in the synthesis of various medical compounds. For instance, it's used in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and their derivatives (Ju Xiu-lia, 2015). Moreover, it's involved in the preparation of compounds that influence DNA methylation and possess antitumor properties (Grigoryan et al., 2012).

Safety And Hazards

4-Chloro-2-methylthiopyrimidine is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Chloro-2-methylthiopyrimidine were not found in the search results, it is known that it has been used as a building block in medicinal chemistry synthesis . This suggests that it may continue to be used in the development of new chemical compounds.

properties

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOHHQRGDOQMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198114
Record name 4-Chloro-2-methylthiopyrimidine
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Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylthiopyrimidine

CAS RN

49844-90-8
Record name 4-Chloro-2-(methylthio)pyrimidine
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Record name 4-Chloro-2-methylthiopyrimidine
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Record name 49844-90-8
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Record name 4-Chloro-2-methylthiopyrimidine
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Record name 4-chloro-2-methylthiopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
RS Shadbolt, TLV Ulbricht - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
… 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion. 4-Chloro-2-methylthiopyrimidine … from ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate are described. …
Number of citations: 4 pubs.rsc.org
JA BARONE, E Peters… - The Journal of Organic …, 1959 - ACS Publications
… to one found satisfactory for the preparation of 5-carbethoxy-4-chloro-2-methylthiopyrimidine.13 The reactivity of the 4-chloro atom in IV seemed comparable to that of the chloro in 2-…
Number of citations: 28 pubs.acs.org
A Thomann, C Boerger, M Empting, RW Hartmann - Synlett, 2014 - thieme-connect.com
… not been reported for 4-chloro-2-methylthiopyrimidine, yet. … (white solid) and 4-chloro-2-methylthiopyrimidine turned into a … -benzotriazole and 4-chloro-2-methylthiopyrimidine over time…
Number of citations: 9 www.thieme-connect.com
S Minami, Y Kimura, T Miyamoto, J Matsumoto - Tetrahedron Letters, 1974 - Elsevier
… the reaction of a-diaso+-oxo-5-(4chloro-2-methylthiopyrimidine)propionate (I), mp 63-64O, C… was available from the reaction of 4-chloro-2-methylthiopyrimidine-5-carbonyl chloride with …
Number of citations: 4 www.sciencedirect.com
GD Daves Jr, DE O'Brien, LR Lewis… - Journal of Heterocyclic …, 1964 - Wiley Online Library
… 2-Hydroxy-4-pyrimidinecarboxylic acid has also been prepared from 4-chloro-2-methylthiopyrimidine via the trimethylammonium intermediate. 6-Amino- and 6-thio-4-…
Number of citations: 54 onlinelibrary.wiley.com
T MIYAMOTO, Y KIMURA, J MATSUMOTO… - Chemical and …, 1978 - jstage.jst.go.jp
… Ethyl a-Diazo-fl—oxo-S-(4-chloro-2-methylthiopyrimidine)propionate (1a) According to the procedure described previously,” 1a was prepared from 4-chloro~2—methylthiopyrimidine—5…
Number of citations: 12 www.jstage.jst.go.jp
宮本皓之, 木村嘉孝, 松本純一, 南新作 - Chemical and Pharmaceutical …, 1978 - jlc.jst.go.jp
… Ethyl a-Diazo-fl—oxo-S-(4-chloro-2-methylthiopyrimidine)propionate (1a) According to the procedure described previously,” 1a was prepared from 4-chloro~2—methylthiopyrimidine—5…
Number of citations: 2 jlc.jst.go.jp
RJ Anderson, JC Morris - Tetrahedron Letters, 2001 - Elsevier
… The total synthesis of the marine alkaloid variolin B has been achieved in eight steps, starting from commercially available 4-chloro-2-methylthiopyrimidine. The key reaction involves …
Number of citations: 61 www.sciencedirect.com
AA Santilli, SV Wanser, DH Kim… - Journal of Heterocyclic …, 1975 - Wiley Online Library
… Dechloroamination of la or 5‐carbethoxy‐4‐chloro‐2‐methylthiopyrimidine (Ib) with ethyl 3‐ethylaminopropionate followed by Dieckmann cyclization of the resulting open‐chain …
Number of citations: 7 onlinelibrary.wiley.com
木村嘉孝, 宮本皓之, 松本純一, 南新作 - Chemical and Pharmaceutical …, 1976 - jlc.jst.go.jp
… Reaction of 4-Chloro-2-methy1thiopyrimidine-5-carbonylchloride with Ethyl Diazoacetate A mixture of 4-chloro—2-methylthiopyrimidine—5~carbonylchlorideg) (30 g) and ethyl …
Number of citations: 2 jlc.jst.go.jp

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